molecular formula C10H16O2 B2550487 (1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 19489-16-8

(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No. B2550487
CAS RN: 19489-16-8
M. Wt: 168.236
InChI Key: XJKUZAYHWMSZNC-BRPSZJMVSA-N
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Description

The structural motif of an azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .


Synthesis Analysis

Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .


Molecular Structure Analysis

The molecular structure of azabicyclo[3.3.1]nonane derivatives is complex and has been the subject of many studies .


Chemical Reactions Analysis

Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds result in formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.3.1]nonane derivatives are complex and depend on the specific compound .

Scientific Research Applications

Chemical Structure Analysis

  • (1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid and similar compounds have been studied for their chemical structures and configurations using spectroscopic analysis. For instance, a study on the secondary metabolites from Senecio burtonii included a shikimic acid derivative with a similar structure, analyzed for its spectroscopic properties (Ndom et al., 2006).

Conformational Studies

  • The conformation of similar bicyclic compounds has been studied, providing insights into their structural properties. For example, research on bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its derivatives revealed insights into their chair-boat conformations and the impact of substitutions (Peters et al., 1975).

Asymmetric Induction Studies

  • The compound and its derivatives have been used to study asymmetric induction in photoisomerization, as seen in research on 2beta,3beta-diphenylcyclopropane-1alpha-carboxylic acid derivatives, demonstrating the potential for enantioselectivity in chemical reactions (Cheung et al., 2000).

Synthesis of Mimetic Compounds

  • Synthesis studies have focused on creating mimetics of bioactive molecules using bicyclic structures. A notable example is the synthesis of non-steroidal 2-methoxyestradiol mimetics, where bicyclo[3.3.1]nonane derivatives demonstrated cytotoxicity against human lung carcinoma cells (Nurieva et al., 2017).

Acidity and Substituent Effect Studies

  • Research has also focused on understanding the effects of substituents on the acidity of weak acids, including bicyclo[2.2.2]octane-1-carboxylic acids, which are structurally related to the compound . These studies provide insights into the electronic effects of different substituents (Wiberg, 2002).

Isomerization Studies

  • The compound and its derivatives have been used in studies investigating isomerization processes. For instance, research on norbornadiene and quadricyclane derivatives highlights the potential for isomerization under specific conditions, such as sunlight exposure (Maruyama et al., 1981).

Identification in Environmental Samples

  • Studies have also involved the identification of bicyclic naphthenic acids, including bicyclo[3.3.1]nonane acids, in environmental samples like oil sands process water. This research is crucial for understanding the environmental impact of these compounds (Wilde et al., 2015).

Mechanism of Action

The mechanism of action of these compounds is not well understood and is the subject of ongoing research .

Future Directions

The future directions in the study of these compounds involve developing more efficient strategies to access this ring system synthetically . The modular approach developed can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .

properties

IUPAC Name

(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKUZAYHWMSZNC-JVHMLUBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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